Cas no 2228113-10-6 (methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate)

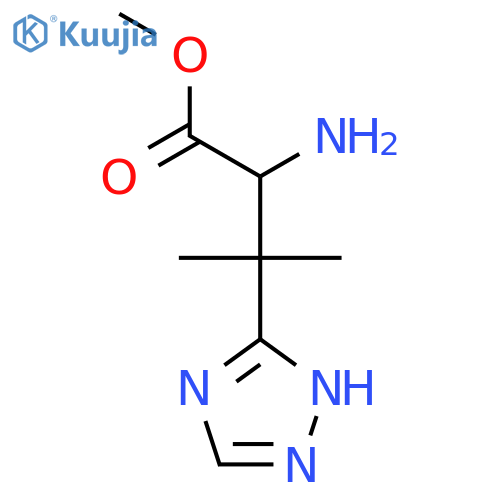

2228113-10-6 structure

商品名:methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- 2228113-10-6

- methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate

- EN300-1811354

-

- インチ: 1S/C8H14N4O2/c1-8(2,5(9)6(13)14-3)7-10-4-11-12-7/h4-5H,9H2,1-3H3,(H,10,11,12)

- InChIKey: KWXPTLNYOGMIKH-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C(C1=NC=NN1)(C)C)N)=O

計算された属性

- せいみつぶんしりょう: 198.11167570g/mol

- どういたいしつりょう: 198.11167570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 93.9Ų

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1811354-0.25g |

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate |

2228113-10-6 | 0.25g |

$1683.0 | 2023-09-19 | ||

| Enamine | EN300-1811354-0.05g |

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate |

2228113-10-6 | 0.05g |

$1537.0 | 2023-09-19 | ||

| Enamine | EN300-1811354-0.5g |

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate |

2228113-10-6 | 0.5g |

$1757.0 | 2023-09-19 | ||

| Enamine | EN300-1811354-1g |

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate |

2228113-10-6 | 1g |

$1829.0 | 2023-09-19 | ||

| Enamine | EN300-1811354-10g |

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate |

2228113-10-6 | 10g |

$7866.0 | 2023-09-19 | ||

| Enamine | EN300-1811354-0.1g |

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate |

2228113-10-6 | 0.1g |

$1610.0 | 2023-09-19 | ||

| Enamine | EN300-1811354-2.5g |

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate |

2228113-10-6 | 2.5g |

$3585.0 | 2023-09-19 | ||

| Enamine | EN300-1811354-1.0g |

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate |

2228113-10-6 | 1g |

$1829.0 | 2023-06-01 | ||

| Enamine | EN300-1811354-5.0g |

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate |

2228113-10-6 | 5g |

$5304.0 | 2023-06-01 | ||

| Enamine | EN300-1811354-10.0g |

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate |

2228113-10-6 | 10g |

$7866.0 | 2023-06-01 |

methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

2228113-10-6 (methyl 2-amino-3-methyl-3-(1H-1,2,4-triazol-3-yl)butanoate) 関連製品

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量